molecular formula C7H6N6 B2475408 2-(Azidomethyl)imidazo[1,2-a]pyrimidine CAS No. 301192-96-1

2-(Azidomethyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2475408
CAS No.: 301192-96-1
M. Wt: 174.167
InChI Key: DOQHANASDOULKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azidomethyl)imidazo[1,2-a]pyrimidine is a useful research compound. Its molecular formula is C7H6N6 and its molecular weight is 174.167. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Functionalization

Imidazo[1,2-a]pyrimidine, including its derivatives such as 2-(Azidomethyl)imidazo[1,2-a]pyrimidine, is extensively studied in synthetic chemistry. Various chemosynthetic methodologies like multicomponent reactions, condensation reactions, and intramolecular cyclizations are employed to synthesize and functionalize these compounds. These methods play a critical role in drug development due to their broad applications in medicinal chemistry (Goel, Luxami, & Paul, 2015).

Fluorescent Properties

Imidazo[1,2-a]pyrimidines, including derivatives, are significant organic fluorophores. They have been investigated for applications as biomarkers and photochemical sensors. Studies show that these compounds emit light in various conditions and the hydroxymethyl group, similar to the azidomethyl group in structure, enhances fluorescence intensity. This highlights their potential use in fluorescence-based applications (Velázquez-Olvera et al., 2012).

Targeting Cellular Processes

Research indicates that imidazo[1,2-a]pyrimidines target essential cellular processes, showing distinct mechanisms of action in vivo. For instance, some derivatives disrupt mitochondria, while others act as DNA poisons causing nuclear DNA damage. This insight is crucial for understanding the potential impact of these compounds on cellular mechanisms (Yu et al., 2008).

Regiospecific Synthesis

The regiospecific synthesis of 3-substituted imidazo[1,2-a]pyrimidines is significant for creating specific structures within this class of compounds. This process allows for precise control over the chemical structure, which is essential for tailoring their properties for specific scientific applications (Katritzky, Xu, & Tu, 2003).

Chemical-Genetic Profiling

The chemical-genetic profiling of imidazo[1,2-a]pyrimidines reveals their potential as probes to understand cell physiology. Studies demonstrate that even subtle structural changes in these compounds can significantly alter their intracellular targeting and effects in vivo, which is important for their application in biological research and drug discovery (Yu et al., 2008).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been reported to target kras g12c, a protein involved in cell signaling pathways .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent inhibitors, binding irreversibly to their targets . This suggests that 2-(Azidomethyl)imidazo[1,2-a]pyrimidine may also interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to affect cellular processes conserved between yeast and human cells . This suggests that this compound may also influence similar pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

The pharmacokinetic properties of related compounds, such as imidazo[1,2-a]pyridine derivatives, have been studied . These studies could provide insights into the potential ADME properties of this compound.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit potent anticancer activity against kras g12c-mutated nci-h358 cells . This suggests that this compound may also have similar effects.

Action Environment

The action of related compounds, such as imidazo[1,2-a]pyridine derivatives, may be influenced by various factors, including the cellular environment and the presence of other molecules .

Biochemical Analysis

Biochemical Properties

They have been used in radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity . They have been found to inhibit the growth of certain cancer cells in a dose-dependent manner .

Molecular Mechanism

Imidazo[1,2-a]pyridines have been used as a core backbone for the development of covalent inhibitors . They have been synthesized as a series of novel inhibitors facilitated by the Groebke–Blackburn–Bienaymè reaction .

Temporal Effects in Laboratory Settings

Some imidazo[1,2-a]pyridine derivatives have shown long-lasting inhibitory effects on certain parasites in vitro growth up to 4 days after treatment .

Dosage Effects in Animal Models

Some imidazo[1,2-a]pyridine derivatives have shown inhibitory effects against certain parasites in a dose-dependent manner .

Metabolic Pathways

Imidazo[1,2-a]pyridines have been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .

Transport and Distribution

Some imidazo[1,2-a]pyridine derivatives have shown inhibitory effects on certain parasites, suggesting they may interact with certain transporters or binding proteins .

Subcellular Localization

Some imidazo[1,2-a]pyridine derivatives have shown inhibitory effects on certain parasites, suggesting they may be localized to specific compartments or organelles .

Properties

IUPAC Name

2-(azidomethyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6/c8-12-10-4-6-5-13-3-1-2-9-7(13)11-6/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQHANASDOULKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.